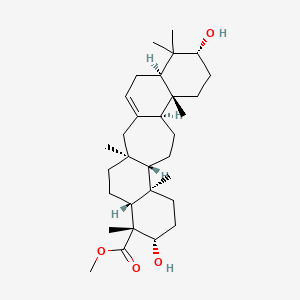
Methyl lycernuate A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl lycernuate A is a natural triterpenoid isolated from the herbs of Lycopodium serratum Thunb . It has a molecular formula of C31H50O4 and a molecular weight of 486.7 g/mol .
Physical And Chemical Properties Analysis
This compound is a powder . Its exact physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Cytotoxic and Nitric Oxide Inhibitory Activities
Methyl lycernuate A, isolated from the methanol extract of Lycopodium clavatum, has been studied for its biological activities. In a study, it was identified along with other triterpenoids and evaluated for its effects on nitric oxide production and cytotoxicity against cancer cell lines. However, the specific activity of this compound in these contexts was not detailed in the study (Vu Thi Huong Giang et al., 2022).
Anti-Inflammatory and Cytotoxic Activities
Another study focused on compounds isolated from Lycopodiella cernua, including this compound. This research highlighted the NO inhibitory effects and cytotoxic activities of the isolated compounds against various cancer cell lines. These findings suggest potential anti-inflammatory and anticancer applications of this compound and related compounds (Vu Thi Huong Giang et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl Lycernuate A is a natural product for research related to life sciences
Pharmacokinetics
It is known that the compound is a powder and is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . These properties could potentially impact its bioavailability. Further pharmacokinetic studies are needed to fully understand the ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a natural product used in life sciences research
Action Environment
It is known that the compound should be stored at -20°c for long-term storage and at 4°c for short-term storage . This suggests that temperature could be an important environmental factor affecting the stability of this compound.
Biochemische Analyse
Biochemical Properties
Methyl lycernuate A plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and alterations in cellular metabolism. These effects are particularly evident in cancer cells, where this compound has been shown to induce apoptosis and inhibit cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This compound can inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in tissue remodeling and cancer progression. Additionally, this compound can activate transcription factors, leading to changes in gene expression that promote cell differentiation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable when stored at -20°C, but its stability decreases at higher temperatures. Over time, this compound can degrade, leading to a reduction in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate cellular processes. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. This compound interacts with enzymes such as cytochrome P450, which play a role in its oxidation and subsequent metabolism. This compound can also influence metabolic flux and metabolite levels, affecting the overall metabolic balance within cells. These interactions highlight the compound’s role in modulating metabolic pathways and its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, facilitated by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is often localized within the cytoplasm and can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. The subcellular localization of this compound is crucial for its interaction with target biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
methyl (3S,6R,7R,8S,11R,12S,15S,16R,19R,21R)-8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O4/c1-27(2)21-10-8-19-18-28(3)15-12-23-30(5,17-14-25(33)31(23,6)26(34)35-7)22(28)11-9-20(19)29(21,4)16-13-24(27)32/h8,20-25,32-33H,9-18H2,1-7H3/t20-,21-,22-,23+,24+,25-,28-,29+,30+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCLBMDGUOAHFA-BUWPLOKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)C(=O)OC)O)C)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
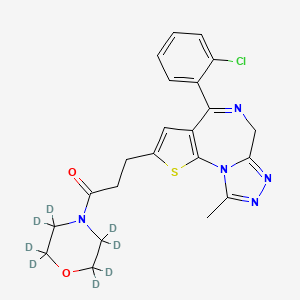

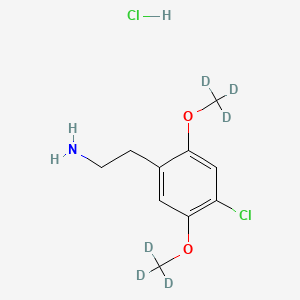
![[(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanethiol](/img/structure/B564526.png)

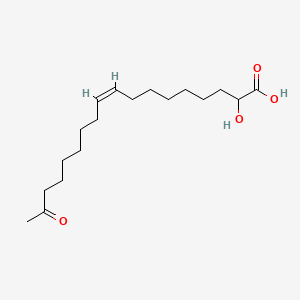
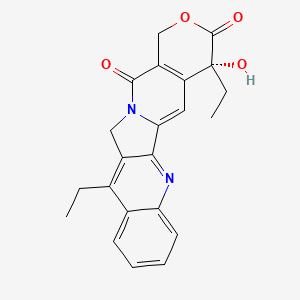





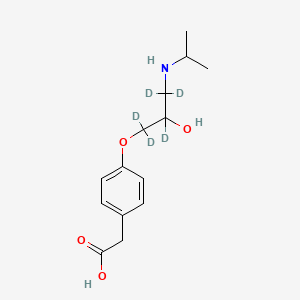
![Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9](/img/structure/B564543.png)
